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molecular formula C10H19NO2 B3048618 N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 176661-76-0

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B3048618
M. Wt: 185.26 g/mol
InChI Key: KJFJEQJSOHNDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06126932

Procedure details

4.96 gm (26.8 mMol) 4-dimethylamino-1-cyclohexanone ethylene ketal were dissolved in 50 mL formic acid and the solution stirred at reflux for 18 hours. The reaction mixture was then cooled to ambient and the volatiles removed under reduced pressure to give 3.78 gm (100%) of the title compound.
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][CH:7]([N:10]([CH3:12])[CH3:11])[CH2:6][CH2:5]2)[O:3]C1>C(O)=O>[CH3:11][N:10]([CH3:12])[CH:7]1[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
4.96 g
Type
reactant
Smiles
C1COC2(CCC(CC2)N(C)C)O1
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to ambient and the volatiles
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C1CCC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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